Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether
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Description
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antibacterial Evaluation : A new quinazolinone derivative, specifically 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method, noted for its simplicity and efficiency. This compound underwent antibacterial evaluation, demonstrating potential biological applications. Crystal structure analysis provided insights into its molecular configuration, with an orthorhombic system and specific unit cell parameters detailed. The study utilized Hirshfeld surface and fingerprint plots, alongside electrostatic potential surface (ESP) analyses, to further understand the molecular interactions and structural characteristics of the derivative (Geesi, 2020).
Crystal Structure of Quinazoline Derivatives : Another study focused on the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, providing detailed insights into the molecular arrangement and interactions within the compound. The quinazoline group's planarity and its angular relationship with the phenyl group were described, highlighting the intramolecular hydrogen bonding that contributes to the molecule's stability. This research contributes to the understanding of quinazoline derivatives' structural properties, which is essential for their application in various scientific fields (El‐Hiti et al., 2014).
Chemical Synthesis and Reactivity
Diverse Derivative Synthesis : The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids was reported. This process allowed for the generation of a variety of quinazoline derivatives through subsequent thionation or chlorination and treatment with multifunctional nucleophiles. This study showcases the chemical versatility and potential for creating a wide array of quinazoline-based compounds with varying properties and applications (Al-Salahi, 2010).
Eco-Friendly Synthesis Approaches : An environmentally friendly protocol was developed for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, demonstrating a commitment to sustainable chemistry. This method involved a one-pot, three-component condensation, highlighting an efficient and less harmful approach to synthesizing medicinally relevant compounds. The use of diethylamine as an organo catalyst under ambient conditions further emphasizes the drive towards greener synthesis methods (Pandit et al., 2016).
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-19-11-6-5-7-12(10-11)21-15-13-8-3-4-9-14(13)17-16(18-15)20-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKVLEXFHKAMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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